molecular formula C10H7F3N2 B599316 6-(Trifluoromethyl)isoquinolin-3-amine CAS No. 1357945-70-0

6-(Trifluoromethyl)isoquinolin-3-amine

Cat. No.: B599316
CAS No.: 1357945-70-0
M. Wt: 212.175
InChI Key: XZLORAZQZHPSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)isoquinolin-3-amine is a functionalized isoquinoline derivative designed for advanced pharmaceutical and medicinal chemistry research. The isoquinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities, which include antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The strategic incorporation of a trifluoromethyl group at the 6-position is a widely employed tactic in modern drug design. This substituent can significantly influence a molecule's pharmacokinetic profile by enhancing metabolic stability and modulating lipophilicity, which often leads to improved membrane permeability and bioavailability . The 3-amine group provides a versatile handle for further synthetic elaboration, enabling researchers to explore structure-activity relationships (SAR) and develop novel drug candidates . This combination of features makes this compound a valuable building block for constructing targeted molecular libraries. It is particularly useful for probing new chemical space in the development of kinase inhibitors, epigenetic modulators, and other therapeutic agents targeting heterocycle-dependent biological pathways .

Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-9(14)4-7(6)3-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLORAZQZHPSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857226
Record name 6-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-70-0
Record name 6-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

[(18)F]-MK-6240: A PET Imaging Agent for Tau NFTs

Structure: 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine . Key Differences:

  • Substituent Position : The CF₃ group in the target compound is replaced with a fluorine-18 isotope at position 6, while the amine group is at position 5 (vs. position 3 in the target).
  • Pharmacokinetics : [(18)F]-MK-6240 exhibits high specificity for neurofibrillary tangles (NFTs) due to its optimized substituent arrangement. The fluorine-18 isotope enables PET imaging, while the pyrrolopyridin-1-yl group at position 3 enhances target binding .
    Implications :
  • Substituent position (C3 vs. C5) critically affects binding affinity and selectivity.
  • Trifluoromethyl groups may offer superior metabolic stability compared to fluorine-18 in non-imaging applications.

Isoquinolin-3-amine (Parent Compound)

Structure : Lacks the CF₃ group at position 6 .
Key Differences :

  • The amine group at position 3 remains unchanged.
    Implications :
  • The CF₃ group in the target compound likely enhances membrane permeability and electronic interactions, making it more suitable for CNS targets.

2'-(Trifluoromethyl)acetanilide and 3'-(Trifluoromethyl)acetanilide

Structure : Aniline derivatives with CF₃ at ortho (C2) or meta (C3) positions .
Key Differences :

  • Scaffold: Aniline vs. isoquinoline, resulting in reduced aromatic rigidity.
  • Substituent Effects : The CF₃ group in acetanilides influences resonance and steric effects differently due to the simpler benzene ring.
    Implications :

[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Structure: Pyridine core with CF₃ at position 4, hydrazonomethyl, and dimethylamine groups . Key Differences:

  • Heterocycle: Pyridine (6-membered) vs. isoquinoline (10-membered fused rings).
  • Substituents: Dimethylamine at position 2 and hydrazonomethyl at position 6 vs. primary amine at position 3 in the target compound. Implications:
  • Dimethylamine groups may alter basicity and hydrogen-bonding capacity.

Research Findings and Implications

  • Substituent Position : The placement of functional groups (e.g., CF₃ at C6 vs. C4) significantly alters electronic properties and target engagement. For example, [(18)F]-MK-6240’s substituents at C3 and C5 optimize tau NFT binding .
  • Scaffold Rigidity: Isoquinoline’s fused rings enhance binding to protein targets compared to simpler scaffolds like aniline or pyridine.
  • Lipophilicity : CF₃ groups improve membrane permeability, critical for CNS-targeted compounds.

Q & A

Advanced Research Question

  • LCMS/HPLC : Use m/z values (e.g., 757 [M+H]+) and retention times (1.25–1.38 minutes under SMD-TFA05 conditions) for purity assessment .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of trifluoromethyl incorporation and detects stereoisomers.
  • X-ray crystallography : Resolves conformational effects of fluorine substituents on molecular packing and protein interactions .

How can stereoelectronic effects of the trifluoromethyl group be evaluated in analog design?

Advanced Research Question

  • Computational modeling : Density functional theory (DFT) calculates charge distribution and dipole moments to predict docking conformations .
  • Comparative SAR studies : Synthesize analogs with CF₃, CH₃, or Cl substituents to assess electronic contributions to binding .
  • Fluorine NMR (¹⁹F-NMR) : Probes local electronic environments and hydrogen-bonding interactions in solution .

What synthetic challenges arise in scaling up this compound derivatives?

Advanced Research Question

  • Purification bottlenecks : Column chromatography is often required for intermediates, but transition to preparative HPLC with formic acid-modulated mobile phases improves efficiency .
  • Byproduct formation : Trifluoromethyl groups can sterically hinder reactions, necessitating excess reagents (e.g., 1.5 eq boronic acid) and prolonged reaction times (72+ hours) .
  • Stability issues : Protect amine groups with Boc or Fmoc during synthesis to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.